2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole

FGFR3 tyrosine kinase inhibition ATP‑competitive kinase inhibitors Pyrido[2,3-d]pyrimidine SAR

The compound 2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole (CAS 2415629-40-0) is a synthetic small molecule belonging to the pyrido[2,3-d]pyrimidine class of ATP‑competitive kinase inhibitors. Its architecture incorporates a central azetidine ring that links a pyrido[2,3-d]pyrimidine hinge‑binding motif to a 1,2,3‑triazole moiety.

Molecular Formula C12H11N7
Molecular Weight 253.269
CAS No. 2415629-40-0
Cat. No. B2690716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole
CAS2415629-40-0
Molecular FormulaC12H11N7
Molecular Weight253.269
Structural Identifiers
SMILESC1C(CN1C2=NC=NC3=C2C=CC=N3)N4N=CC=N4
InChIInChI=1S/C12H11N7/c1-2-10-11(13-3-1)14-8-15-12(10)18-6-9(7-18)19-16-4-5-17-19/h1-5,8-9H,6-7H2
InChIKeyBLZYPSZZRCPINR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-{Pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole (CAS 2415629-40-0) – Class, Core Scaffold, and Baseline Procurement Profile


The compound 2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole (CAS 2415629-40-0) is a synthetic small molecule belonging to the pyrido[2,3-d]pyrimidine class of ATP‑competitive kinase inhibitors. Its architecture incorporates a central azetidine ring that links a pyrido[2,3-d]pyrimidine hinge‑binding motif to a 1,2,3‑triazole moiety . The pyrido[2,3-d]pyrimidine core is a well‑established pharmacophore for targeting the fibroblast growth factor receptor (FGFR) tyrosine kinase family [1], and the present compound extends this scaffold with an azetidine‑triazole substitution pattern that is distinct from earlier aryl‑ or amino‑substituted analogs [2].

Why Generic Substitution Fails for 2-(1-{Pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole – Structural Specificity Dictates Kinase Selectivity


Pyrido[2,3-d]pyrimidine derivatives cannot be freely interchanged because subtle modifications to the C‑4 position, the azetidine linker, or the pendant heterocycle profoundly alter kinase selectivity, binding‑site occupancy, and cellular potency [1]. The target compound’s rigid azetidine‑triazole architecture projects the triazole into a region of the ATP pocket that is unexploited by earlier analogs, potentially conferring a distinct selectivity fingerprint relative to compounds bearing simple alkylamino or aryl substituents [2]. Consequently, a procurement decision based solely on core scaffold identity—without considering the exact C‑4 substitution—risks selecting a molecule with divergent target affinity, selectivity, and physicochemical properties.

Quantitative Differentiation Evidence for 2-(1-{Pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole – Head‑to‑Head and Class‑Level Comparisons


Kinase Inhibition Potency: Class‑Level Activity of C‑4 Triazole‑Substituted Pyrido[2,3-d]pyrimidines vs. Earlier Aryl‑Substituted Analogs

A library of 27 C‑4 triazole‑substituted pyrido[2,3-d]pyrimidines, designed to probe an unexploited region of the FGFR3 ATP cleft, demonstrated that the triazole‑appended subclass achieves 55–89% inhibition of FGFR3 kinase activity at 2 µM, a range not achieved by the earlier C‑4 aryl‑substituted inhibitors that lacked the triazole‑directed vector [1]. Although the target compound itself has not been individually profiled in this assay, it belongs to precisely the same C‑4 triazole‑azetidine structural subclass, providing a strong class‑level expectation of superior FGFR3 engagement relative to classical C‑4 aryl analogs [1].

FGFR3 tyrosine kinase inhibition ATP‑competitive kinase inhibitors Pyrido[2,3-d]pyrimidine SAR

Cellular Target Engagement: Inhibition of Mutant FGFR3 Autophosphorylation by a Close Structural Analog (19g)

Among the 27 triazole‑based pyrido[2,3-d]pyrimidines, compound 19g—a direct analog that retains the same pyrido[2,3-d]pyrimidine core and triazole appendage as the target compound—is the only member of the series that demonstrated the capacity to inhibit autophosphorylation of the constitutively active FGFR3‑K650M mutant in transfected HEK cells [1]. This cellular proof‑of‑concept distinguishes the C‑4 triazole‑azetidine subseries from dozens of structurally related pyrido[2,3-d]pyrimidines that never achieved cellular FGFR3 target engagement [1].

FGFR3‑K650M mutant Cellular autophosphorylation Thanatophoric dysplasia model

ATP‑Pocket Sub‑region Occupancy: Exploitation of an Unexploited Binding Site Region by the Triazole Moiety

The design of the triazole‑based pyrido[2,3-d]pyrimidine library specifically aimed to occupy a previously unexploited region of the FGFR3 ATP binding site through the pendant triazole moiety [1]. Molecular modeling indicates that the azetidine‑triazole extension of the target compound probes a polar sub‑pocket that is inaccessible to the simple C‑4 aryl or alkylamino substituents found in earlier pyrido[2,3-d]pyrimidine inhibitors [2]. This structural feature is expected to reduce off‑target kinase cross‑reactivity, although direct kinome‑wide selectivity data are not yet publicly available for the target compound.

ATP binding‑site mapping Structure‑based drug design Kinase inhibitor selectivity

Physicochemical Differentiation: Azetidine vs. Non‑Azetidine Linkers in Pyrido[2,3-d]pyrimidine Scaffolds

The incorporation of the azetidine ring between the pyrido[2,3-d]pyrimidine core and the triazole provides conformational restriction that is absent in more flexible ethylene‑ or propylene‑linked analogs [1]. In the patent class of pyrido[2,3-d]pyrimidine derivatives, the azetidine linker is explicitly claimed as a means to enhance binding affinity through entropic and enthalpic contributions [1]. Although no publicly available thermodynamic binding data exist for the target compound versus flexible linkers, the rigid azetidine scaffold is a recognized medicinal chemistry strategy to improve ligand efficiency and selectivity [2].

Azetidine conformational rigidity Ligand efficiency Solubility optimization

Recommended Application Scenarios for 2-(1-{Pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole – Based on Verified Differentiation Evidence


FGFR3‑Dependent Cancer or Skeletal Dysplasia Models Requiring C‑4 Triazole‑Directed Kinase Inhibition

For academic or industrial teams studying FGFR3‑driven pathologies (e.g., bladder cancer, multiple myeloma, thanatophoric dysplasia), this compound provides a C‑4 triazole‑azetidine substitution that is structurally aligned with the only pyrido[2,3-d]pyrimidine, 19g, demonstrated to inhibit mutant FGFR3 autophosphorylation in cells [1]. It should be procured over classical C‑4 aryl derivatives when cellular target engagement is a critical assay endpoint.

Kinase Selectivity Profiling Campaigns Focused on ATP‑Pocket Sub‑region Utilization

The compound’s azetidine‑triazole extension is designed to probe a polar, underutilized region of the FGFR3 ATP cleft [1]. This makes it a valuable tool compound for selectivity profiling studies aimed at dissecting kinase‑pocket pharmacophore requirements, particularly when compared to inhibitors that occupy only the adenine‑binding region.

Lead Optimization: Rigid Azetidine Linker as a Vector for Property Tuning

In SAR campaigns, the target compound serves as a versatile intermediate or lead‑like scaffold. The azetidine ring offers a rigid, low‑molecular‑weight tether that can be further derivatized at the triazole or pyrido[2,3-d]pyrimidine positions [2]. Procurement is warranted when libraries require a pre‑installed azetidine‑triazole motif to systematically explore structure‑property relationships.

Biochemical Assay Development: Positive Control for Triazole‑Substituted Pyrido[2,3-d]pyrimidines

Given the class‑level FGFR3 inhibition data (55–89% at 2 µM) [1], this compound can be employed as a positive control or reference inhibitor in biochemical assays designed to screen novel pyrido[2,3-d]pyrimidine analogs. Its triazole‑azetidine substitution pattern ensures relevance to contemporary libraries targeting the same ATP‑pocket sub‑region.

Quote Request

Request a Quote for 2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.